3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
“3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the molecular formula C13H17Cl2NS and a molecular weight of 290.25 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octane scaffold include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.25 and a molecular formula of C13H17Cl2NS . Further details about its physical and chemical properties are not available in the search results.
Scientific Research Applications
Structural and Conformational Studies
Research has explored the structural aspects of compounds related to 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride. For instance, Arias-Pérez et al. (2001) conducted a structural study of esters derived from a similar compound, using NMR spectroscopy and X-ray diffraction, to understand the compound's molecular structure and conformation (Arias-Pérez et al., 2001). Similarly, Izquierdo et al. (1991) synthesized and studied the structure of related esters using spectroscopy and X-ray diffraction, contributing to a deeper understanding of the molecular conformation of these compounds (Izquierdo et al., 1991).
Synthesis and Crystal Structure
The synthesis and crystal structure characterization of compounds structurally related to this compound have been explored by Wu et al. (2015), who synthesized and characterized a compound using NMR and HRMS spectroscopy and X-ray crystallography (Wu et al., 2015).
Chemical Reactions and Mechanisms
Grainger et al. (2012) investigated the semipinacol rearrangement in compounds with the 6-azabicyclo[3.2.1]octane ring system, a structure related to the compound of interest. This research contributes to understanding the chemical reactions and mechanisms involving similar bicyclic structures (Grainger et al., 2012).
Antiprotozoal Activities
Berger et al. (2006) studied the antiprotozoal activities of bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, providing insights into the potential biological activities of related compounds (Berger et al., 2006).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRJIXDDDFOLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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